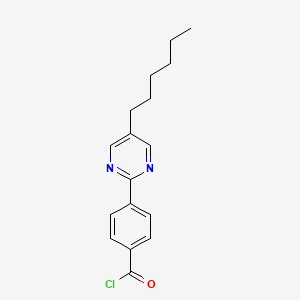
4-(5-Hexylpyrimidin-2-YL)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexylpyrimidin-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride moiety attached to a pyrimidine ring, which is further substituted with a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Hexylpyrimidin-2-YL)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
4-(5-Hexylpyrimidin-2-YL)benzoic acid+SOCl2→4-(5-Hexylpyrimidin-2-YL)benzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Coupling Products: Biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
4-(5-Hexylpyrimidin-2-YL)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May be used in the development of drug candidates or as intermediates in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways would depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: A simpler analogue without the pyrimidine and hexyl substituents.
4-(Pyrimidin-2-YL)benzoyl Chloride: Lacks the hexyl chain, making it less hydrophobic.
4-(5-Methylpyrimidin-2-YL)benzoyl Chloride: Contains a methyl group instead of a hexyl chain, affecting its physical properties and reactivity.
Propriétés
Numéro CAS |
133883-26-8 |
|---|---|
Formule moléculaire |
C17H19ClN2O |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
4-(5-hexylpyrimidin-2-yl)benzoyl chloride |
InChI |
InChI=1S/C17H19ClN2O/c1-2-3-4-5-6-13-11-19-17(20-12-13)15-9-7-14(8-10-15)16(18)21/h7-12H,2-6H2,1H3 |
Clé InChI |
IQYGKXCPNZTVLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
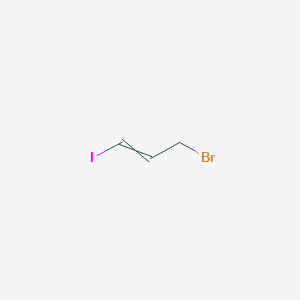
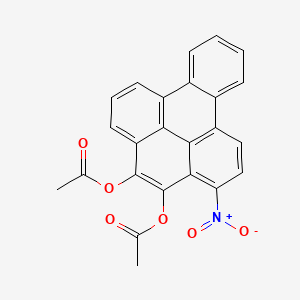
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

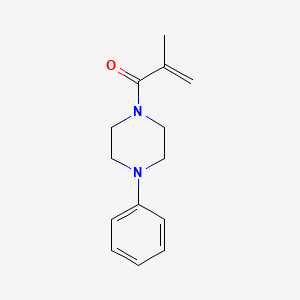
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
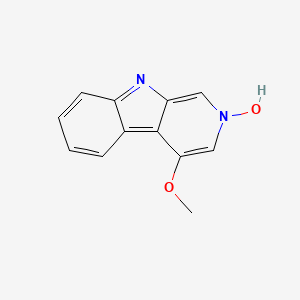
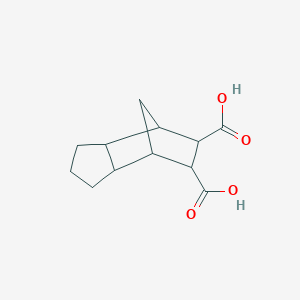
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)



